molecular formula C11H25NO2Si B2722729 N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine CAS No. 1616924-64-1

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine

Cat. No. B2722729
CAS RN: 1616924-64-1
M. Wt: 231.411
InChI Key: FQUNDUIRVDRSPV-UHFFFAOYSA-N
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Description

“N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine” is a chemical compound . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Mechanism of Action:

In Silico and In Vitro Studies:

Photocatalysis

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine serves as a precursor for silicon substrates in Ag/ZnO/graphene-based nanocomposites. These nanocomposites exhibit effective photocatalytic activity for hydrogen production .

Biologically Active Precursor

The compound tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, derived from MFCD32642436, is a potential precursor for natural products like Indiacen A and Indiacen B .

Safety and Hazards

While specific safety and hazard information for “N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine” is not available in the search results, similar compounds are known to be sensitive to moisture, have an irritating odor, and are corrosive and flammable . They are recommended for use in anhydrous systems and under a fume hood .

properties

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-7-6-12-10-8-13-9-10/h10,12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUNDUIRVDRSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of oxetan-3-one (1 g, 13.87 mmol) in methanol (40 mL) was added 2-(tert-butyl-dimethylsilanyloxy)-ethylamine (2.7 mg, 15.27 mmol). The mixture was stirred for 30 min at room temperature after cooling, Na(CN)BH3 was added portion-wise, followed by stirring at room temperature for 2 h. The reaction mixture was quenched with water, extracted with dichloromethane (3×30 mL). The organic part was concentrated, dried and purified by Combi-Flash column (eluted at 20-50% ethyl acetate in hexane) to get [2-(tert-butyl-dimethylsilanyloxy)-ethyl]-oxetan-3-yl-amine (8 g) (1.5 g, 46.71%) as a light yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na(CN)BH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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